molecular formula C10H8O3 B1370386 3-Methylbenzofuran-5-carboxylic acid CAS No. 501892-99-5

3-Methylbenzofuran-5-carboxylic acid

Cat. No. B1370386
M. Wt: 176.17 g/mol
InChI Key: ICGCSXAZTJXZAG-UHFFFAOYSA-N
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Description

3-Methylbenzofuran-5-carboxylic acid, also known as MBFCA, is a benzofuran carboxylic acid derivative . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .


Synthesis Analysis

The synthesis of 3-Methylbenzofuran-5-carboxylic acid involves a reaction with potassium carbonate in acetonitrile at 20°C. Methyl 2-bromoacetate is added to 3-acetyl-4-hydroxybenzoic acid and potassium carbonate in a 70 ml acetonitrile solution, and the mixture is stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzofuran-5-carboxylic acid consists of a benzofuran ring with a methyl group at the 3rd position and a carboxylic acid group at the 5th position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Methylbenzofuran-5-carboxylic acid include the reaction of 3-acetyl-4-hydroxybenzoic acid with methyl 2-bromoacetate in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

3-Methylbenzofuran-5-carboxylic acid has a boiling point of 346ºC at 760 mmHg and a density of 1.303g/cm3 .

Scientific Research Applications

Synthesis Techniques and Molecular Structure

  • 3-Methylbenzofuran-5-carboxylic acid is synthesized from related compounds, exemplified by the synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid from 3,5-dihydroxybenzoate through direct thermal cyclization and base-catalyzed hydrolysis. This process is elucidated using NMR techniques, ESI-MS, FT-IR, and X-ray diffraction (Mori et al., 2020).

Antimicrobial Activity

  • Novel derivatives of 3-methylbenzofuran, synthesized using 3-methylbenzofuran-2-carbohydrazide, have shown significant antimicrobial activity against various fungal and bacterial species. This includes the testing of their minimum inhibitory concentration against these organisms (Abdel‐Aziz et al., 2009).

Optical Properties

  • Research into 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid has been conducted. These compounds exhibit varying UV-vis absorption and fluorescence spectral characteristics depending on the substituents, offering insights into the optical properties of 3-methylbenzofuran derivatives (Jiang et al., 2012).

Role in Synthetic Chemistry

  • 3-Methylbenzofuran derivatives are utilized as intermediates in synthetic chemistry. For instance, lithium 3-lithiobenzofuran-2-carboxylate derived from 3-methylbenzofuran-2-carboxylic acid is used as a stable intermediate for synthesizing a range of 3-substituted benzofuran-2-carboxylic acids, demonstrating its utility in organic synthesis (Buttery et al., 1985).

Antiproliferative Agents

  • Benzofuran-based carboxylic acids, similar in structure to 3-methylbenzofuran-5-carboxylic acid, have been explored as inhibitors of cancer-related enzymes and as potential antiproliferative agents against breast cancer. These compounds show promising results in inhibiting cancer cell growth and inducing apoptosis (Eldehna et al., 2020).

properties

IUPAC Name

3-methyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGCSXAZTJXZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628619
Record name 3-Methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzofuran-5-carboxylic acid

CAS RN

501892-99-5
Record name 3-Methyl-5-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501892-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-methyl-1-benzofuran-5-carboxylate (365 mg, 1.9 mmol) is dissolved in MeOH (7 mL), diluted with H2O (3.5 mL) and treated with 3N NaOH (1.41 mL, 4.2 mmol). The mixture is diluted with MeOH (3.5 mL) to homogeneity, stirred at RT for 2.5 days then concentrated to dryness. The residue is dissolved in H2O (5 mL) and acidified to pH 2 with concentrated HCl. The resulting solid is filtered and dried in a vacuum oven at 40° C. for 18 h to afford 321 mg (95%) of 3-methyl-1-benzofuran-5-carboxylic acid as a white solid. HRMS (FAB) calcd for C10H8O3+H: 177.0552, found: 177.0553 (M+H)+.
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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